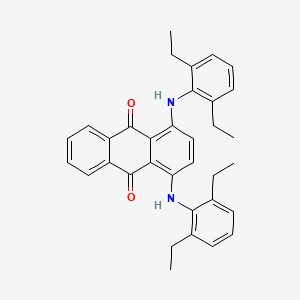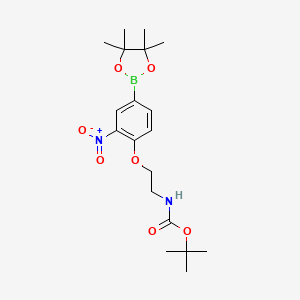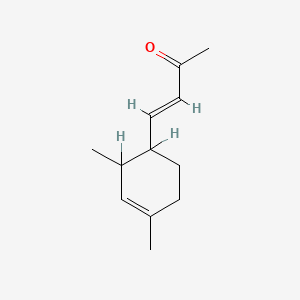
4-(2,4-Dimethyl-3-cyclohexen-1-yl)-3-buten-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2,4-Dimethyl-3-cyclohexen-1-yl)-3-buten-2-one is an organic compound with a unique structure that includes a cyclohexene ring and a butenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2,4-Dimethyl-3-cyclohexen-1-yl)-3-buten-2-one typically involves the reaction of 2,4-dimethyl-3-cyclohexen-1-yl derivatives with appropriate butenone precursors under controlled conditions. Specific reaction conditions, such as temperature, pressure, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale chemical reactors where the reactants are combined under specific conditions to ensure consistent quality and quantity. The process may include steps such as distillation, crystallization, and purification to obtain the final product.
Chemical Reactions Analysis
Types of Reactions
4-(2,4-Dimethyl-3-cyclohexen-1-yl)-3-buten-2-one undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, anhydrous conditions.
Substitution: Halogens, nucleophiles, solvents like dichloromethane or ethanol.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
4-(2,4-Dimethyl-3-cyclohexen-1-yl)-3-buten-2-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects and as a precursor for drug development.
Industry: Utilized in the production of fragrances, flavors, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 4-(2,4-Dimethyl-3-cyclohexen-1-yl)-3-buten-2-one involves its interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
- 1-(2,4-Dimethyl-3-cyclohexen-1-yl)-2,2-dimethyl-1-propanone
- (2,4-Dimethyl-3-cyclohexen-1-yl)methyl acetate
Uniqueness
4-(2,4-Dimethyl-3-cyclohexen-1-yl)-3-buten-2-one is unique due to its specific structure, which imparts distinct chemical and biological properties. Its combination of a cyclohexene ring and a butenone moiety allows it to participate in a variety of chemical reactions and exhibit diverse biological activities.
Properties
CAS No. |
4687-77-8 |
|---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
(E)-4-(2,4-dimethylcyclohex-3-en-1-yl)but-3-en-2-one |
InChI |
InChI=1S/C12H18O/c1-9-4-6-12(10(2)8-9)7-5-11(3)13/h5,7-8,10,12H,4,6H2,1-3H3/b7-5+ |
InChI Key |
RAGGPHXESKFCRO-FNORWQNLSA-N |
Isomeric SMILES |
CC1C=C(CCC1/C=C/C(=O)C)C |
Canonical SMILES |
CC1C=C(CCC1C=CC(=O)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


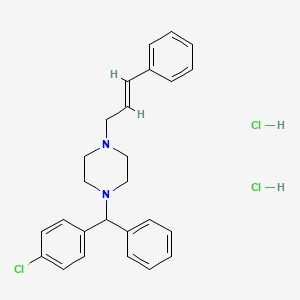

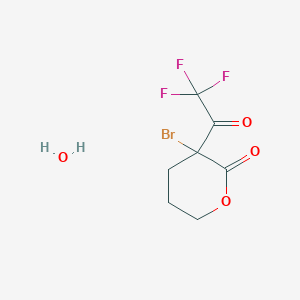
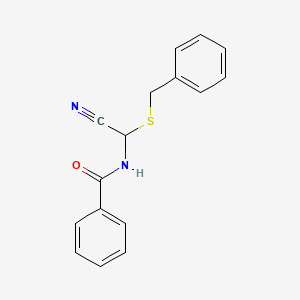


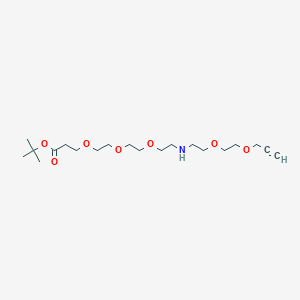
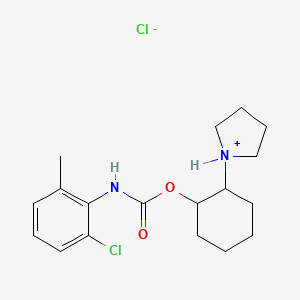
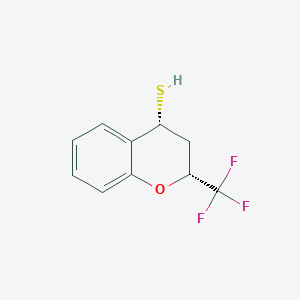
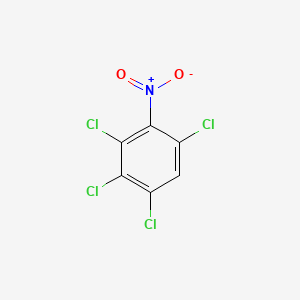
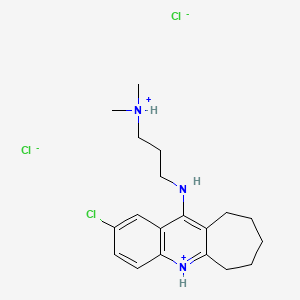
![7-Bromo-3-cyclopentyl-3,4-dihydro-2H-benzo[e][1,3]oxazin-2-one](/img/structure/B13730460.png)
